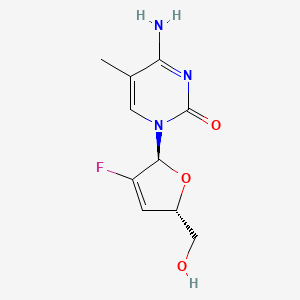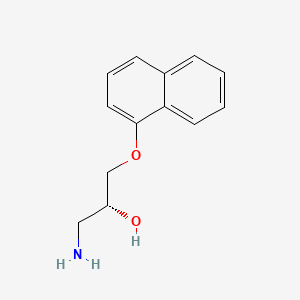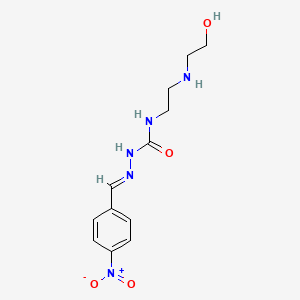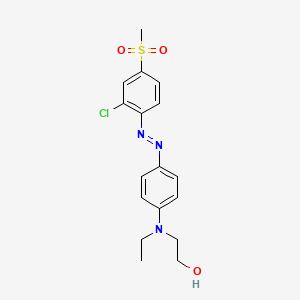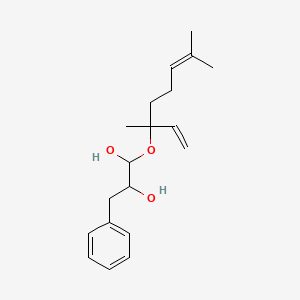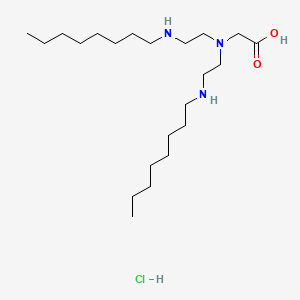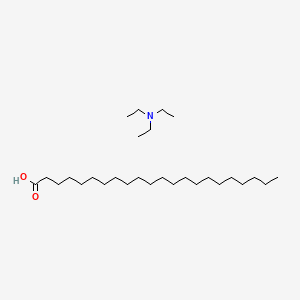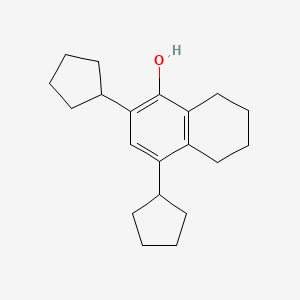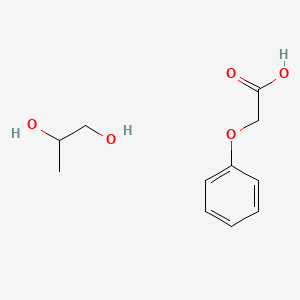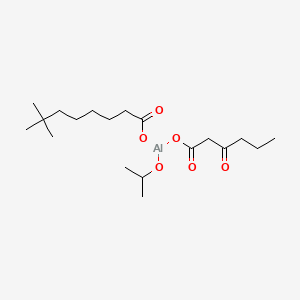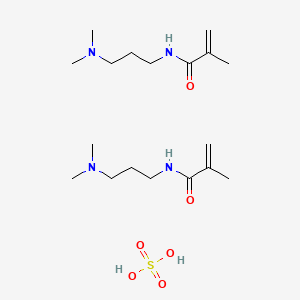
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate is an organic compound known for its versatility and reactivity. It is a water-soluble methacrylamide monomer that can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate typically involves the reaction of methacrylamide with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of an inhibitor such as MEHQ to prevent premature polymerization . The product is then purified through various methods, including distillation and recrystallization, to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes continuous monitoring and control of reaction parameters to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate undergoes several types of chemical reactions, including:
Radical Polymerization: This compound can form polymers through radical polymerization, which involves the formation of free radicals that initiate the polymerization process.
Cross-Linking Reactions: The presence of the dimethylamino group allows for cross-linking reactions, which enhance the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators such as AIBN (azobisisobutyronitrile) and peroxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are pH-responsive hydrogels and biocompatible coatings. These products have applications in drug delivery systems, gene delivery vectors, and biomedical engineering .
Aplicaciones Científicas De Investigación
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate has a wide range of scientific research applications, including:
Drug Delivery Systems: It is used to synthesize self-healing pH-responsive hydrogels for controlled drug release.
Biomedical Engineering: It is used to fabricate biocompatible coatings and adhesives for medical devices.
Water Treatment: It is used to prepare non-toxic synthetic flocculants for harvesting microalgae.
Mecanismo De Acción
The mechanism of action of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate involves its ability to undergo radical polymerization and cross-linking reactions. The dimethylamino group provides pH responsiveness, allowing the compound to form hydrogels that can respond to changes in pH. This property is particularly useful in drug delivery systems, where the release of the drug can be controlled by the pH of the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: This compound is similar in structure but lacks the sulphate group, which affects its reactivity and applications.
2-(dimethylamino)ethyl methacrylate: Another similar compound that differs in the length of the alkyl chain, affecting its polymerization behavior and properties.
Uniqueness
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate is unique due to its combination of pH responsiveness and hydrophilicity, which makes it highly suitable for applications in drug delivery and biomedical engineering. Its ability to form stable complexes with nucleic acids also sets it apart from other similar compounds .
Propiedades
Número CAS |
91263-67-1 |
|---|---|
Fórmula molecular |
C18H38N4O6S |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;sulfuric acid |
InChI |
InChI=1S/2C9H18N2O.H2O4S/c2*1-8(2)9(12)10-6-5-7-11(3)4;1-5(2,3)4/h2*1,5-7H2,2-4H3,(H,10,12);(H2,1,2,3,4) |
Clave InChI |
AZAAEUBSXMSVKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCCN(C)C.CC(=C)C(=O)NCCCN(C)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


